N-(2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
N-(2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pteridinone core substituted at the 3-position with a 4-methylbenzyl group. A sulfanyl linker bridges the pteridinone moiety to an acetamide group, which is further functionalized with a 2-fluorophenyl substituent.
Properties
Molecular Formula |
C22H18FN5O2S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H18FN5O2S/c1-14-6-8-15(9-7-14)12-28-21(30)19-20(25-11-10-24-19)27-22(28)31-13-18(29)26-17-5-3-2-4-16(17)23/h2-11H,12-13H2,1H3,(H,26,29) |
InChI Key |
QJGWYCCGHLTMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
N-(2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex compound with potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Dihydropteridin moiety : Associated with various biological activities, particularly in enzyme inhibition.
- Sulfanyl linkage : Potentially contributes to the compound's reactivity and interaction with biological targets.
Inhibition of Enzymes
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For instance:
- α-l-Fucosidase Inhibition : A study demonstrated that derivatives of this compound can inhibit α-l-fucosidases, crucial for glycoprotein metabolism. The IC50 values for related compounds were reported as low as 0.0079 μM for human lysosomal α-l-fucosidase, indicating high potency .
Antimicrobial Properties
Some derivatives of this compound have been evaluated for their antimicrobial activity. The fluorinated phenyl group may enhance the interaction with microbial enzymes or receptors, leading to increased efficacy against certain pathogens.
Case Study 1: Enzyme Inhibition
In a structure-activity relationship (SAR) study, researchers synthesized various analogs of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide to assess their inhibitory effects on α-l-fucosidases. The study found that the introduction of a fluorine atom significantly increased potency compared to non-fluorinated counterparts .
Case Study 2: Anticancer Screening
A screening of similar compounds revealed variable cytotoxic effects against different cancer cell lines. While specific data on this compound is sparse, the structural similarities to known anticancer agents suggest potential efficacy that warrants further exploration.
Research Findings Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several sulfur-linked acetamide derivatives. Key comparisons include:
Table 1: Structural Comparison of Selected Analogues
Key Observations:
- Core Heterocycle: The pteridinone core in the target compound differs from quinazolinone or pyrido[2,3-d]pyrimidinone cores in analogs. Pteridinone’s fused ring system may enhance π-π stacking interactions compared to simpler heterocycles .
- Substituent Effects: R1 (Benzyl Group): The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk. Analogs with electron-withdrawing groups (e.g., 4-fluorobenzyl in ) may exhibit stronger receptor binding due to increased polarity.
Pharmacological and Computational Insights
While direct activity data for the target compound are unavailable, insights can be drawn from related molecules:
- CXCR3 Antagonism: Compounds like VUF10474 (NBI-74330) and VUF10085 (AMG-487) in share sulfur-linked acetamide motifs and act as non-competitive antagonists. The target’s pteridinone core may offer unique binding kinetics due to its planar structure.
- Enzyme Inhibition: Quinazolinone analogs in inhibit M. tuberculosis growth (IC50 values: 1–10 μM), suggesting that the target’s pteridinone core could be optimized for similar applications.
- Docking Studies : Glide XP scoring () highlights hydrophobic enclosure and hydrogen bonding as critical for affinity. The 4-methylbenzyl and 2-fluorophenyl groups in the target compound may synergize in hydrophobic pocket interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
